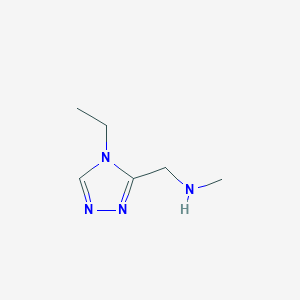![molecular formula C7H14N4O B3217285 2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine CAS No. 1177323-84-0](/img/structure/B3217285.png)
2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine
Overview
Description
2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine is a chemical compound that belongs to the class of triazole-based compounds. It has been used in various scientific research studies due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine is not fully understood. However, it is believed to act by inhibiting the growth of fungal and bacterial cells by interfering with their cell wall synthesis. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. It has also been shown to induce apoptosis in cancer cells, including breast cancer and lung cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine in lab experiments is its unique properties and potential applications. It has been shown to have antifungal, antibacterial, and antitumor activities, which make it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its toxicity, which may limit its use in vivo.
Future Directions
There are many future directions for the study of 2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine. Some of the potential directions include:
1. Studying the mechanism of action in more detail to better understand how it inhibits the growth of fungal and bacterial cells and induces apoptosis in cancer cells.
2. Developing new derivatives of this compound with improved properties and reduced toxicity.
3. Studying the potential of this compound as a ligand in the synthesis of metal complexes for catalytic and sensing applications.
4. Investigating the potential of this compound as a therapeutic agent for the treatment of fungal and bacterial infections and cancer.
Conclusion:
This compound is a chemical compound that has been studied for its unique properties and potential applications. It has been shown to have antifungal, antibacterial, and antitumor activities, which make it a potential candidate for the development of new drugs. While there are still many unanswered questions about its mechanism of action and potential applications, the study of this compound is an exciting area of research with many future directions.
Scientific Research Applications
2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine has been used in various scientific research studies due to its potential applications. It has been studied for its antifungal, antibacterial, and antitumor activities. It has also been used as a ligand in the synthesis of metal complexes for catalytic and sensing applications.
properties
IUPAC Name |
2-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O/c1-12-5-4-11-6-9-10-7(11)2-3-8/h6H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDWWGUGJHFXFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NN=C1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



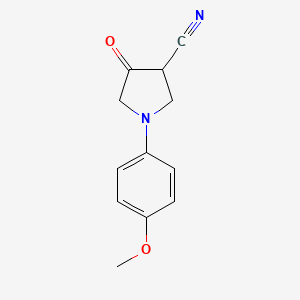
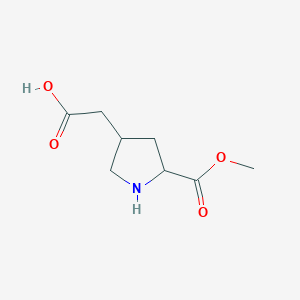
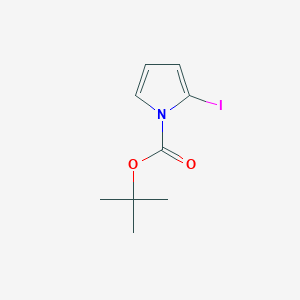

![2-[2-(4-Hydroxyphenyl)phenyl]acetic acid](/img/structure/B3217235.png)
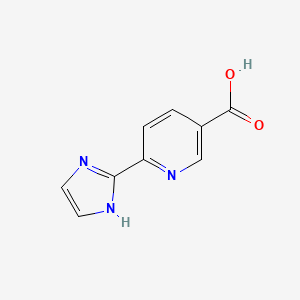
![N-phenethyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B3217252.png)
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid](/img/structure/B3217260.png)
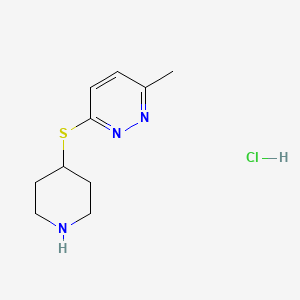
![1-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methanamine](/img/structure/B3217266.png)
![2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine](/img/structure/B3217269.png)

